GPNA (hydrochloride)

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de GPNA implica la reacción del ácido L-glutámico con la p-nitroanilina en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC). La reacción se lleva a cabo típicamente en un disolvente orgánico como la dimetilformamida (DMF) bajo atmósfera inerte. El producto se purifica posteriormente mediante recristalización o cromatografía .

Métodos de producción industrial: La producción industrial del hidrocloruro de GPNA sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El producto se cristaliza a menudo a partir de ácido clorhídrico acuoso para obtener la sal de hidrocloruro .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de GPNA sufre varios tipos de reacciones químicas, incluyendo:

Hidrólisis: Catalizada por la γ-glutamiltransferasa, dando lugar a la liberación de p-nitroanilina.

Inhibición: Actúa como un inhibidor competitivo para diversos transportadores de aminoácidos

Reactivos y condiciones comunes:

Hidrólisis: Requiere la presencia de γ-glutamiltransferasa y ocurre bajo condiciones fisiológicas.

Inhibición: Implica la interacción con transportadores específicos en las membranas celulares

Productos principales:

Hidrólisis: Produce p-nitroanilina y ácido L-glutámico

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Cancer Research

- Mechanism of Action : GPNA inhibits glutamine uptake by blocking ASCT2, which is crucial for cancer cell proliferation. This inhibition leads to decreased levels of intracellular glutamine, ultimately affecting cell growth and survival.

- Case Study : In A549 lung cancer cells, GPNA treatment resulted in increased apoptosis, which was reversible by GGT inhibitors. This suggests that the cytotoxic effects are mediated through GGT activity rather than direct inhibition of glutamine transport alone .

2. Cell Biology

- Transport Mechanisms : GPNA serves as a tool to study the regulation of amino acid transport in various cell types. It has been shown to inhibit sodium-independent transport systems, particularly system L transporters (LAT1 and LAT2), affecting essential amino acid uptake.

- Experimental Findings : Research indicates that GPNA acts as a competitive inhibitor of system L transport activity, leading to reduced intracellular levels of branched-chain amino acids and inhibiting mTORC1 signaling pathways .

3. Pharmacology

- Drug Interaction Studies : GPNA is utilized to explore how transporter inhibition influences drug uptake and efficacy. For instance, it has been employed in studies examining the effects of blocking glutamine uptake on drug metabolism in various cancer models.

- Research Insights : The compound has been shown to enhance the cytotoxic effects of other drugs by modulating intracellular detoxification pathways .

Mechanistic Insights

GPNA's mechanism involves:

- Inhibition of Amino Acid Transporters : By inhibiting ASCT2 and other transporters, GPNA alters cellular metabolism, particularly in cancer cells that rely heavily on glutamine for growth.

- Induction of Apoptosis : The compound has been documented to induce apoptosis in specific cell lines (e.g., A549) through GGT-mediated pathways, highlighting its potential as a therapeutic agent .

- Reactive Oxygen Species Production : Studies have shown that GPNA treatment can lead to increased levels of intracellular reactive oxygen species (ROS), contributing to oxidative stress and cell death .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Research | Study of glutamine transport's role in cancer metabolism | Induces apoptosis in A549 cells |

| Cell Biology | Investigation of amino acid transport mechanisms | Inhibits system L transporters LAT1/2 |

| Pharmacology | Exploration of drug uptake impacts due to transporter inhibition | Enhances cytotoxicity of other drugs |

Mecanismo De Acción

El hidrocloruro de GPNA ejerce sus efectos inhibiendo el transportador de glutamina ASCT2. Esta inhibición reduce la absorción de glutamina y otros aminoácidos, lo que lleva a una disminución de la viabilidad y proliferación celular. El compuesto también afecta a la actividad de la vía mTORC1 al reducir los niveles intracelulares de aminoácidos esenciales .

Compuestos similares:

- Hidrato de L-γ-glutamil-p-nitroanilida

- N-Glutaril-L-fenilalanina p-nitroanilida

- L-Leucina-p-nitroanilida

Comparación: El hidrocloruro de GPNA es único debido a su inhibición específica de ASCT2 y su capacidad para inducir la apoptosis en ciertas líneas celulares de cáncer. Otros compuestos similares pueden inhibir diferentes transportadores o tener diferentes grados de especificidad y potencia .

Comparación Con Compuestos Similares

- L-γ-Glutamyl-p-nitroanilide hydrate

- N-Glutaryl-L-phenylalanine p-nitroanilide

- L-Leucine-p-nitroanilide

Comparison: GPNA hydrochloride is unique due to its specific inhibition of ASCT2 and its ability to induce apoptosis in certain cancer cell lines. Other similar compounds may inhibit different transporters or have varying degrees of specificity and potency .

Actividad Biológica

L-γ-Glutamyl-p-nitroanilide (GPNA) hydrochloride is a compound extensively studied for its biological activity, particularly in the context of cancer research. This article provides an overview of its biological mechanisms, effects on various cell lines, and implications for therapeutic applications.

Overview of GPNA

GPNA is recognized primarily as a substrate for the enzyme γ-glutamyltransferase (GGT) and as a specific inhibitor of the glutamine transporter ASCT2. It also inhibits other sodium-dependent and independent amino acid transporters, including the SNAT family and LAT1/2 transporters. The compound has been shown to induce apoptosis in various cancer cell lines, particularly in lung cancer A549 cells, making it a subject of interest in cancer metabolism studies .

GPNA's biological activity is primarily mediated through its interaction with GGT and its inhibitory effects on amino acid transport systems:

- GGT Interaction : Upon hydrolysis by GGT, GPNA releases p-nitroaniline (PNA), which exhibits cytotoxic effects on cancer cells. The cytotoxicity is not solely due to glutamine uptake inhibition but rather through the release of PNA, which has a significant impact on cell viability .

- Inhibition of Amino Acid Transport : GPNA inhibits both sodium-dependent and independent transport systems. For example, it has been shown to reduce leucine uptake in human cancer cell lines by acting as a low-affinity competitive inhibitor of system L transporters .

Cell Viability Studies

A series of experiments have demonstrated that GPNA induces a dose-dependent decrease in cell viability in A549 cells. The half-maximal inhibitory concentration (IC50) was determined to be approximately 250 μM for GPNA and 50 μM for PNA .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| GPNA | 250 | A549 |

| PNA | 50 | A549 |

Apoptosis Induction

The compound has been shown to induce apoptosis in A549 cells, with significant increases in apoptotic markers observed after treatment. The specific GGT inhibitor GGsToP was able to prevent these effects, indicating that GGT-mediated hydrolysis is crucial for GPNA's cytotoxic action .

Case Studies

-

Lung Cancer Cells (A549) :

- Objective : To evaluate the effect of GPNA on cell viability and apoptosis.

- Findings : Treatment with GPNA resulted in a significant reduction in cell viability and increased apoptosis markers after 48 hours. The presence of GGsToP prevented these effects, confirming the role of GGT activity in mediating toxicity .

-

Oligodendroglioma Cells (Hs683) :

- Objective : To assess the impact of GPNA on leucine uptake.

- Findings : GPNA significantly inhibited leucine influx, leading to decreased intracellular levels of branched-chain amino acids and inhibition of mTORC1 activity. This suggests that GPNA may alter metabolic pathways critical for tumor growth .

Propiedades

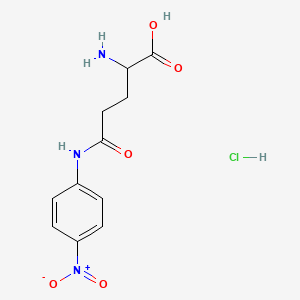

IUPAC Name |

(2S)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5.ClH/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEVFSFTVARWQX-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044714 | |

| Record name | N2-(4-Nitrophenyl)-L-glutamine hydrochloride(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67953-08-6 | |

| Record name | L-Glutamine, N-(4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67953-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N5-(4-Nitrophenyl)-L-glutamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067953086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamine, N-(4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N2-(4-Nitrophenyl)-L-glutamine hydrochloride(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-nitrophenyl)-L-glutamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N5-(4-NITROPHENYL)-L-GLUTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FHH4FVM3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.